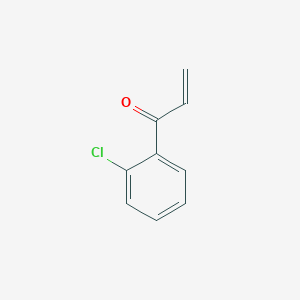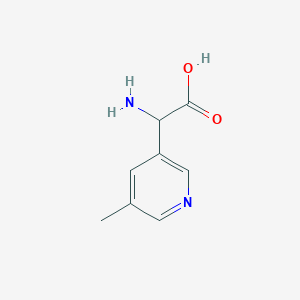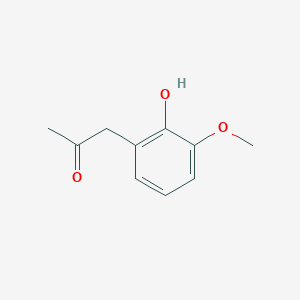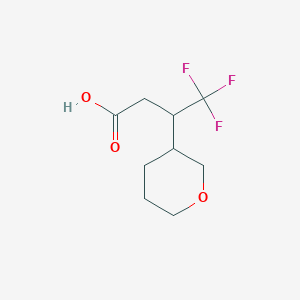
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with appropriate aldehydes or ketones, followed by hydrolysis and purification steps. One common method involves the reaction of pyrimidine-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
化学反应分析
Types of Reactions
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(pyrimidin-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(pyrimidin-2-yl)propanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
科学研究应用
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The pyrimidine ring can also participate in π-π stacking interactions, further influencing its biological activity .
相似化合物的比较
Similar Compounds
3-(pyridin-2-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-hydroxypropanoic acid: Lacks the pyrimidine ring, making it less complex and with different properties.
Uniqueness
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyrimidine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
2-hydroxy-3-pyrimidin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5(7(11)12)4-6-8-2-1-3-9-6/h1-3,5,10H,4H2,(H,11,12) |
InChI 键 |
QLPVUEPIMXNSHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)




